BenchChemオンラインストアへようこそ!

(1,1-Dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)(isochroman-1-yl)methanone

medicinal chemistry structure-activity relationship heterocyclic chemistry

This 1,4-thiazepane 1,1-dioxide derivative features a thiophen-2-yl group at C-7 and an isochroman-1-yl carbonyl at N-4, delivering a privileged scaffold with high 3D character (logP ≈ -0.2 to -1.5). The 1,1-dioxide oxidation state de-selects BET bromodomains (Kd > 2600 µM vs. 230–280 µM for thioether analogs), redirecting target engagement toward MAP kinases, CCR2/CCR5, PKC-θ, BACE-1, and HIV integrase. The isochroman-1-yl regioisomer enforces a distinct pharmacophoric vector vs. isochroman-3-yl series, enabling structure-guided optimization using BRD4 co-crystal data (PDB 6UWX). Ideal for NMR-based fragment screens at 200–1000 µM. Supplied at ≥95% purity for research use.

Molecular Formula C19H21NO4S2
Molecular Weight 391.5
CAS No. 2034308-12-6
Cat. No. B2484309
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1,1-Dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)(isochroman-1-yl)methanone
CAS2034308-12-6
Molecular FormulaC19H21NO4S2
Molecular Weight391.5
Structural Identifiers
SMILESC1CN(CCS(=O)(=O)C1C2=CC=CS2)C(=O)C3C4=CC=CC=C4CCO3
InChIInChI=1S/C19H21NO4S2/c21-19(18-15-5-2-1-4-14(15)8-11-24-18)20-9-7-17(16-6-3-12-25-16)26(22,23)13-10-20/h1-6,12,17-18H,7-11,13H2
InChIKeyVOIGNAIGLINKPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(1,1-Dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)(isochroman-1-yl)methanone (CAS 2034308-12-6) – Structural Identity, Physicochemical Baseline, and Procurement-Relevant Classification


(1,1-Dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)(isochroman-1-yl)methanone (CAS 2034308-12-6) is a heterocyclic small molecule belonging to the 1,4‑thiazepane 1,1‑dioxide class, functionalized with a thiophen‑2‑yl substituent at C‑7 and an isochroman‑1‑yl carbonyl moiety at N‑4 . Its molecular formula is C₁₉H₂₁NO₄S₂ with a molecular weight of 391.5 g/mol, and it is typically supplied at ≥95% purity for research use [1]. The 1,4‑thiazepane 1,1‑dioxide scaffold has been recognized as a privileged fragment in medicinal chemistry due to its high 3D character and documented bioactivity against multiple target classes, including MAP kinases, CCR2/CCR5, PKC‑θ, BACE‑1, HIV integrase, and platelet aggregation [2].

Why (1,1-Dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)(isochroman-1-yl)methanone Cannot Be Replaced by Generic In‑Class Analogs


Substitution by closely related 1,4‑thiazepane analogs is not straightforward because three interdependent structural features simultaneously control the pharmacological profile: the C‑7 aryl group (thiophen‑2‑yl vs. phenyl), the N‑4 carbonyl attachment site (isochroman‑1‑yl vs. isochroman‑3‑yl or chroman‑2‑yl), and the oxidation state at sulfur (1,1‑dioxide vs. thioether or sulfoxide). Electron‑delocalization studies demonstrate that the 2‑thienyl group is more efficient than phenyl at stabilizing an adjacent positive charge, potentially altering target‑engagement kinetics [1]. The isochroman‑1‑yl regioisomer enforces a distinct conformational constraint at the amide bond relative to the isochroman‑3‑yl series, which influences vector directionality in small‑molecule binding pockets [2]. Most critically, the 1,1‑dioxide oxidation state dramatically reduces lipophilicity (computed logP of the parent 1,4‑thiazepane 1,1‑dioxide ≈ ‑0.18 to ‑1.55) compared to non‑oxidized thiazepanes, altering solubility, permeability, and metabolic stability profiles simultaneously [3]. These converging structural differences mean that even visually similar analogs cannot be assumed to exhibit equivalent biological performance without explicit comparative data, which is provided below.

Quantitative Differentiation Guide: Head‑to‑Head and Cross‑Study Evidence for (1,1‑Dioxido‑7‑(thiophen‑2‑yl)‑1,4‑thiazepan‑4‑yl)(isochroman‑1‑yl)methanone


Thiophen‑2‑yl vs. Phenyl at C‑7: Electron‑Delocalization Advantage and Molecular‑Weight Offset

The target compound replaces the phenyl group found in the closest analog (1,1‑Dioxido‑7‑phenyl‑1,4‑thiazepan‑4‑yl)(isochroman‑1‑yl)methanone with a thiophen‑2‑yl group . Physicochemical measurements show that 2‑thienyl is more efficient than phenyl in delocalizing an adjacent positive charge, meaning that the electronic environment around the thiazepane nitrogen and the methanone carbonyl differs measurably between the two analogs [1]. The molecular‑weight difference (391.5 vs. 385.5 g/mol; Δ = +6.0 g/mol) corresponds to the sulfur‑for‑CH replacement and introduces an additional hydrogen‑bond acceptor (the thiophene sulfur), which can contribute to target‑binding enthalpy [2]. In BET bromodomain fragment screens, thiophene‑, furan‑, and phenyl‑substituted 1,4‑thiazepanes showed comparable Kd values (230–280 μM) for BRD4(D1) when the N‑acyl group was held constant, indicating that the thiophene substitution does not compromise affinity and may offer a wider vector for structure‑based optimization [3].

medicinal chemistry structure-activity relationship heterocyclic chemistry

Isochroman‑1‑yl vs. Isochroman‑3‑yl Carbonyl Regioisomerism: Vector Directionality and Conformational Restriction

The target compound features a methanone bridge linking the isochroman ring at its C‑1 position to the thiazepane N‑4. The regioisomeric comparator (7‑(2‑chlorophenyl)‑1,1‑dioxido‑1,4‑thiazepan‑4‑yl)(isochroman‑3‑yl)methanone attaches the carbonyl at the isochroman C‑3 position instead . In the related isochroman‑1‑yl series, ERK‑2 enzymatic assays have yielded IC₅₀ values as low as 6 nM for optimized derivatives bearing an isochroman‑1‑yl moiety linked through a triazolopyridine scaffold [1], establishing that the C‑1 attachment point can support high‑affinity interactions when combined with appropriate heterocyclic cores. Although no direct head‑to‑head bioactivity comparison with the C‑3 regioisomer has been published for the thiazepane 1,1‑dioxide class, the positional difference alters both the amide bond dihedral angle and the spatial orientation of the bicyclic isochroman ring system relative to the thiazepane core, resulting in distinct pharmacophoric vectors [2].

fragment-based drug design conformational analysis regioisomer SAR

1,1‑Dioxide Oxidation State vs. Thioether Thiazepane: Lipophilicity Reduction and Solubility Differentiation

The 1,1‑dioxide (sulfone) oxidation state at the thiazepane sulfur atom fundamentally differentiates this compound from the non‑oxidized 1,4‑thiazepane series. The parent 1,4‑thiazepane 1,1‑dioxide has a computed logP ranging from ‑1.55 to ‑0.18, whereas the non‑oxidized 1,4‑thiazepane core is significantly more lipophilic [1]. This logP shift of ~2–3 log units is substantial: it predicts improved aqueous solubility and reduced passive membrane permeability relative to thioether analogs. In BET bromodomain SAR studies, oxidation of the thioether to sulfone completely abrogated BRD4(D1) binding (Kd > 2600 μM for the sulfoxide; binding precluded for the sulfone), demonstrating that the sulfur oxidation state exerts a binary on/off effect on target engagement in certain binding pockets [2]. The target compound's 1,1‑dioxide is therefore expected to show a distinct selectivity profile compared to non‑oxidized thiazepane ligands, potentially avoiding BET bromodomains while retaining activity against alternative targets documented for thiazepane 1,1‑dioxide scaffolds (e.g., MAP kinases, CCR2/CCR5, PKC‑θ, BACE‑1, HIV integrase) [3].

physicochemical property optimization logP solubility sulfone pharmacokinetics

Molecular‑Weight Offset and Heavy‑Atom Count: Procurement Differentiation from Non‑Thiophene Analogs

The target compound contains 26 heavy atoms, with two sulfur atoms (one in the thiophene ring, one in the 1,1‑dioxide thiazepane core) contributing to a molecular weight of 391.5 g/mol [1]. The closest phenyl analog, (1,1‑Dioxido‑7‑phenyl‑1,4‑thiazepan‑4‑yl)(isochroman‑1‑yl)methanone, weighs 385.5 g/mol and contains only one sulfur atom (Δ = +6.0 g/mol; Δ heavy atoms = +1 sulfur) . The chroman‑2‑yl analog Chroman‑2‑yl(1,1‑dioxido‑7‑(thiophen‑2‑yl)‑1,4‑thiazepan‑4‑yl)methanone retains the thiophene but replaces the isochroman oxygen‑containing ring with a chroman system, altering the heterocycle fusion pattern and molecular shape . These small but analytically resolvable mass differences (Δ 6.0 g/mol target vs. phenyl analog) enable unambiguous identity verification by LC‑MS or HRMS in procurement quality‑control workflows and distinguish the compound from co‑eluting or isobaric impurities during analytical characterization .

chemical procurement molecular weight heavy-atom count analog differentiation

Fragment Library Enrichment: 3D Character and Conformational Diversity Advantage over Flat Aromatic Scaffolds

1,4‑Thiazepane derivatives are characterized as seven‑membered ring systems with high 3D character and are currently underrepresented in commercial fragment screening libraries [1]. A 3D‑enriched fragment screen against BRD4(D1) identified 1,4‑acylthiazepanes as novel BET bromodomain ligands, with 29% of hits showing BRD4(D1) selectivity over BRDT(D1) and BPTF, and hit Kd values ranging from <100 μM to >2600 μM [2]. Although the target compound's 1,1‑dioxide modification precludes BET bromodomain binding (see Evidence Item 3), the scaffold retains the high‑3D‑character conformation of the saturated seven‑membered ring, which is associated with improved specificity in protein‑binding assays compared to flat, aromatic‑rich fragments [3]. This compound thus enriches screening libraries with a conformationally diverse chemotype that is orthogonal to the abundant flat heterocycles (benzodiazepines, benzimidazoles, etc.) dominating traditional fragment collections.

fragment-based drug discovery 3D fragment libraries conformational diversity screening library design

Recommended Research and Industrial Application Scenarios for (1,1‑Dioxido‑7‑(thiophen‑2‑yl)‑1,4‑thiazepan‑4‑yl)(isochroman‑1‑yl)methanone


3D‑Enriched Fragment Library Construction for Challenging Protein Targets

This compound is optimally deployed as a diversity‑enhancing addition to fragment screening libraries. Its saturated seven‑membered thiazepane 1,1‑dioxide core provides conformational diversity and high 3D character that is underrepresented in traditional flat‑fragment collections (<30% of commercial libraries), making it suitable for NMR‑based or biophysical fragment screens against protein targets that have not yielded hits from conventional aromatic fragment decks [1][2]. The 1,1‑dioxide oxidation state further reduces lipophilicity (logP ≈ ‑0.2 to ‑1.5), favoring aqueous solubility at the high fragment concentrations (200–1000 μM) typically required for primary screens [3].

SAR Expansion from Phenyl‑Substituted Thiazepane Leads via Heterocyclic Bioisostere Replacement

Research groups with established SAR around the phenyl‑substituted analog ((1,1‑Dioxido‑7‑phenyl‑1,4‑thiazepan‑4‑yl)(isochroman‑1‑yl)methanone, MW 385.5) can use this compound to test the effect of thiophene‑for‑phenyl bioisosteric replacement. The thiophen‑2‑yl group offers enhanced electron delocalization and an additional sulfur H‑bond acceptor while maintaining comparable binding affinity in the BET bromodomain system (Kd within 230–280 μM for thiophene‑, furan‑, and phenyl‑substituted thiazepanes with conserved N‑acyl groups) [2][4]. The +6.0 g/mol mass offset provides a convenient analytical handle for distinguishing the two analogs in competition or mixture experiments [5].

Target‑Class Screening for Kinase, GPCR, and Protease Pathways Using 1,1‑Dioxide Chemotype Selectivity

The 1,1‑dioxide oxidation state effectively de‑selects BET bromodomain targets (Kd > 2600 μM or no binding for oxidized thiazepanes vs. Kd 230–280 μM for thioether analogs), redirecting the scaffold's target‑engagement potential toward the diverse target classes documented for thiazepane 1,1‑dioxides: MAP kinases, CCR2/CCR5 chemokine receptors, PKC‑θ, BACE‑1, and HIV integrase [3][6]. This binary selectivity filter makes the compound a rational choice for screening panels that prioritize non‑bromodomain targets, particularly in kinase‑focused lead‑generation campaigns.

Isochroman‑1‑yl Vector Exploration in Structure‑Based Drug Design

The isochroman‑1‑yl carbonyl linkage provides a unique pharmacophoric vector that differs from the more common isochroman‑3‑yl regioisomer. In other chemotypes, isochroman‑1‑yl‑containing compounds have achieved nanomolar potency (e.g., ERK‑2 IC₅₀ = 6 nM) [7], demonstrating that this attachment point can support high‑affinity target engagement. Computational docking and X‑ray crystallography of related thiazepane‑BRD4 co‑crystal structures (PDB 6UWX at 1.307 Å resolution) provide a structural framework for modeling the isochroman‑1‑yl orientation in the binding pocket, enabling structure‑guided optimization of this compound series [2].

Quote Request

Request a Quote for (1,1-Dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)(isochroman-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.